Structural Differentiation: N-(3-Methylbutyl) Chain Length and Branching vs. Closest C4-Substituted Analogs
The target compound carries an N-(3-methylbutyl) carboxamide side chain (5-carbon chain with terminal iso-branching). Its closest commercially cataloged structural analog, 1,3,6-trimethyl-N-(6-methyl-2-heptanyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (C₁₈H₂₈N₄O, MW 316.44 Da) , bears a significantly longer and more lipophilic C8-branched chain. This difference translates into a computed cLogP differential of approximately -0.5 to -0.9 log units favoring the target compound (predicted cLogP ~3.18 for the target [1] vs. ~4.08 for the C8 analog [estimated from ChemSpider ACD/LogP data for related analogs]), corresponding to a roughly 3- to 8-fold reduction in predicted lipophilicity. This difference places the target compound in a more favorable physicochemical space for oral bioavailability according to Lipinski guidelines, with a lower calculated logP and proportionally reduced predicted plasma protein binding. Additionally, the 3-methylbutyl chain contains a chiral center at the point of branching that is absent in linear butyl analogs, providing a stereochemical handle for diastereoselective synthesis or chiral chromatography that is not available with achiral N-alkyl chains.
| Evidence Dimension | Predicted lipophilicity (cLogP) and molecular weight |
|---|---|
| Target Compound Data | C₁₅H₂₂N₄O, MW 274.36 g/mol, predicted cLogP 3.18 (ZINC), topological polar surface area 43.18 Ų [1] |
| Comparator Or Baseline | 1,3,6-Trimethyl-N-(6-methyl-2-heptanyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: C₁₈H₂₈N₄O, MW 316.44 Da, ACD/LogP 3.71 |
| Quantified Difference | ΔMW = −42.08 Da (−13.3%); ΔcLogP ≈ −0.53 (target is less lipophilic) |
| Conditions | Computational prediction: ZINC database (cLogP) [1] vs. ChemSpider ACD/Labs Percepta prediction |
Why This Matters
The lower molecular weight and reduced lipophilicity of the target compound predict superior aqueous solubility and a more favorable pharmacokinetic profile compared to bulkier N-alkyl analogs, making it the preferred choice for early-stage oral bioavailability screening within this chemotype series.
- [1] ZINC Database. ZINC17971586. https://zinc.docking.org/substances/ZINC000017971586/ (accessed 2026-04-30). View Source
